
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate
概述
描述
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, an acetyl group, and a carbamate group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.
Formation of the Carbamate Group: The carbamate group can be formed by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
phenyl 5-acetyl-4-methyl-1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds:
this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.属性
CAS 编号 |
382637-99-2 |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC 名称 |
phenyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C13H12N2O3S/c1-8-11(9(2)16)19-12(14-8)15-13(17)18-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,17) |
InChI 键 |
ABHCRKQVIKCTER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)OC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)
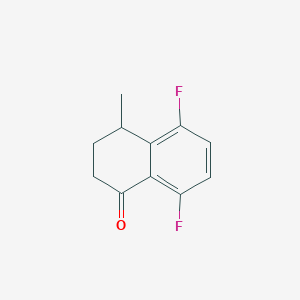
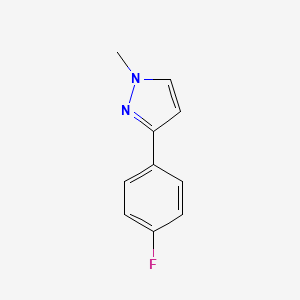
![N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B8637758.png)
![1-(2,6-dichlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8637765.png)
![4-Methyl-5-[3-trifluoromethylphenoxy]-6-methoxy-8-nitroquinoline](/img/structure/B8637775.png)
![1-Methoxy-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea](/img/structure/B8637793.png)
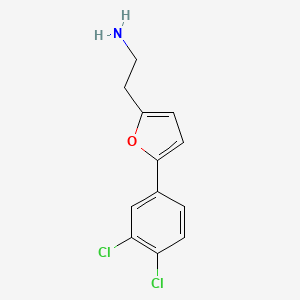
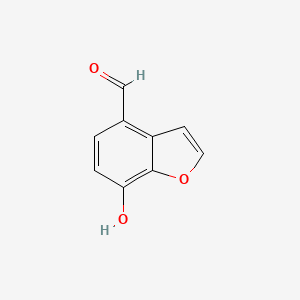
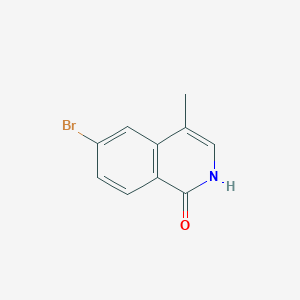
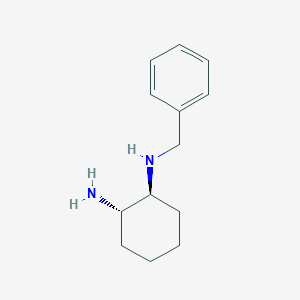
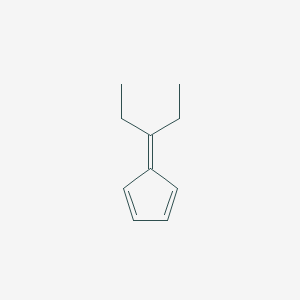
![[Benzyl(trimethylsilylmethyl)amino]acetonitrile](/img/structure/B8637827.png)
![3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B8637830.png)
